molecular formula C24H24ClN5O3S B11257860 N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide

N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B11257860
M. Wt: 498.0 g/mol
InChI Key: SVIJLLBHEVXOBY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core, which is a common scaffold in many biologically active molecules, and is functionalized with a chlorophenyl group, a phenylpiperazine moiety, and a carboxamide group.

Preparation Methods

The synthesis of N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a β-ketoester and a guanidine derivative under basic conditions.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the pyrimidine core.

    Attachment of the phenylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the phenylpiperazine reacts with an appropriate leaving group on the pyrimidine core.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine or amide reagent.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial pathway . This involves the upregulation of pro-apoptotic proteins such as cytochrome c and caspase-3, leading to programmed cell death .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H24ClN5O3S

Molecular Weight

498.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C24H24ClN5O3S/c1-28-23(33)20(22(32)27-18-9-7-17(25)8-10-18)15-26-24(28)34-16-21(31)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,32)

InChI Key

SVIJLLBHEVXOBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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